molecular formula C12H21NO3S2 B14794501 ethanethioic S-acid;S-[(3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate

ethanethioic S-acid;S-[(3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate

Katalognummer: B14794501
Molekulargewicht: 291.4 g/mol
InChI-Schlüssel: PFZHERDGIOIXJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanethioic acid, compd. with S-(3-hydroxy-1-azabicyclo[2.2.2]oct-3-yl)methyl ethanethioate is a complex organic compound with the molecular formula C12H21NO3S2 and a molecular weight of 291.4 g/mol . This compound is characterized by the presence of a bicyclic structure and thioester functional groups, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethanethioic acid, compd. with S-(3-hydroxy-1-azabicyclo[2.2.2]oct-3-yl)methyl ethanethioate typically involves the reaction of ethanethioic acid with S-(3-hydroxy-1-azabicyclo[2.2.2]oct-3-yl)methyl ethanethioate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethanethioic acid, compd. with S-(3-hydroxy-1-azabicyclo[2.2.2]oct-3-yl)methyl ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reactions are often carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Wissenschaftliche Forschungsanwendungen

Ethanethioic acid, compd. with S-(3-hydroxy-1-azabicyclo[2.2.2]oct-3-yl)methyl ethanethioate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of ethanethioic acid, compd. with S-(3-hydroxy-1-azabicyclo[2.2.2]oct-3-yl)methyl ethanethioate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other thioesters and bicyclic organic molecules, such as:

Uniqueness

Ethanethioic acid, compd. with S-(3-hydroxy-1-azabicyclo[2.2.2]oct-3-yl)methyl ethanethioate is unique due to its specific bicyclic structure and the presence of both thioester and hydroxyl functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C12H21NO3S2

Molekulargewicht

291.4 g/mol

IUPAC-Name

ethanethioic S-acid;S-[(3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate

InChI

InChI=1S/C10H17NO2S.C2H4OS/c1-8(12)14-7-10(13)6-11-4-2-9(10)3-5-11;1-2(3)4/h9,13H,2-7H2,1H3;1H3,(H,3,4)

InChI-Schlüssel

PFZHERDGIOIXJJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)S.CC(=O)SCC1(CN2CCC1CC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.